molecular formula C25H24O12 B10779524 Isochlorogenic acid C

Isochlorogenic acid C

Cat. No.: B10779524
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-HNVAYXLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochlorogenic acid C, also known as 4,5-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound. It is found in various plants, including green coffee beans, artichokes, and certain traditional Chinese medicinal herbs. This compound is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through esterification reactions involving caffeic acid and quinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Lonicera japonica (honeysuckle) are rich in this compound. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isochlorogenic acid C has a wide range of applications in scientific research:

Mechanism of Action

Isochlorogenic acid C is part of a family of compounds known as dicaffeoylquinic acids. Similar compounds include:

  • Isochlorogenic acid A (3,5-dicaffeoylquinic acid)
  • Isochlorogenic acid B (3,4-dicaffeoylquinic acid)
  • Chlorogenic acid (5-caffeoylquinic acid)

Uniqueness: this compound is unique due to its specific esterification pattern, which confers distinct biological activities compared to its analogs. For instance, it has been shown to have superior antioxidant and anti-inflammatory properties compared to isochlorogenic acid A and B .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19?,20?,23?,25-/m1/s1

InChI Key

UFCLZKMFXSILNL-HNVAYXLOSA-N

Isomeric SMILES

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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